molecular formula C7H8N2 B2486778 1-ethyl-2-ethynyl-1H-imidazole CAS No. 1339042-77-1

1-ethyl-2-ethynyl-1H-imidazole

Cat. No.: B2486778
CAS No.: 1339042-77-1
M. Wt: 120.155
InChI Key: VBUZIUFGZOXVSW-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) and Ethynyl (B1212043) Moieties in Heterocyclic Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is found in a vast number of biologically important molecules, including the amino acid histidine and the neurotransmitter histamine. researchgate.net The presence of two nitrogen atoms imparts amphoteric properties to the imidazole ring, allowing it to act as both a weak acid and a weak base. thieme-connect.de This characteristic is crucial for its role in biological systems and its utility as a ligand in coordination chemistry. patsnap.com The imidazole core is also a key component in many pharmaceuticals and functional materials. mdpi.com

The ethynyl group (–C≡CH), with its carbon-carbon triple bond, is a highly versatile functional group in organic synthesis. The high electron density of the triple bond makes it susceptible to a variety of chemical transformations, most notably cycloaddition reactions. sci-hub.se The terminal hydrogen of the ethynyl group is weakly acidic, allowing for the formation of metal acetylides and subsequent carbon-carbon bond-forming reactions. sci-hub.se This reactivity makes the ethynyl group a valuable "handle" for constructing more complex molecular architectures.

Overview of Imidazole Derivatives in Advanced Synthetic and Materials Science Contexts

Imidazole derivatives are widely utilized in various fields of science and technology. In materials science, they are integral components of ionic liquids, which are salts with low melting points that find applications as environmentally friendly solvents and electrolytes. researchgate.net The properties of these ionic liquids can be fine-tuned by modifying the substituents on the imidazole ring. researchgate.net Furthermore, imidazole-containing compounds are used in the development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are porous materials with applications in gas storage, separation, and catalysis. mdpi.com For instance, imidazole-modified COFs have been investigated as electrocatalysts for the oxygen evolution reaction. mdpi.com

In advanced synthetic chemistry, imidazole derivatives serve as important building blocks and ligands for transition metal catalysts. nih.gov N-heterocyclic carbenes (NHCs), which are readily prepared from N-substituted imidazoles, have become a ubiquitous class of ligands in organometallic chemistry, enabling a wide range of catalytic transformations with high efficiency and selectivity. mdpi.com The ability to introduce various functional groups onto the imidazole scaffold allows for the precise tuning of the steric and electronic properties of these ligands.

Rationale for Focused Research on 1-Ethyl-2-ethynyl-1H-imidazole

The specific combination of an ethyl group at the N1 position and an ethynyl group at the C2 position in this compound provides a unique set of attributes that justifies focused research efforts. The N-ethyl group influences the compound's solubility and steric properties, which can be advantageous in both synthetic and materials science applications. patsnap.com The ethyl group is known to be an electron-donating group, which can modulate the electronic properties of the imidazole ring. patsnap.com

The C2-ethynyl group is of particular strategic importance. Its presence provides a reactive site for a multitude of chemical transformations. This is especially relevant in the context of "click chemistry," a set of powerful and reliable reactions for rapidly synthesizing new compounds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction where the ethynyl group of this compound could be readily employed to link it to other molecules containing an azide (B81097) group. mdpi.com This modular approach is highly valuable for drug discovery and the development of functional materials.

Furthermore, the ethynyl group can act as a rigid linker, which is a desirable feature in the construction of well-defined supramolecular structures and polymers. The ability to coordinate with metal ions through the imidazole nitrogens, coupled with the reactive ethynyl moiety, makes this compound a promising ligand for the development of novel catalysts and functional metal complexes. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-ethynylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-3-7-8-5-6-9(7)4-2/h1,5-6H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUZIUFGZOXVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339042-77-1
Record name 1-ethyl-2-ethynyl-1H-imidazole
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Advanced Synthetic Methodologies for 1 Ethyl 2 Ethynyl 1h Imidazole and Its Derivatives

Strategies for the Construction of the Imidazole (B134444) Ring System

The formation of the imidazole ring is a fundamental step in the synthesis of the target compound. Several classical and modern methods have been developed to construct this heterocyclic core, offering chemists a range of options depending on the desired substitution pattern and available starting materials.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for creating diverse libraries of compounds for drug discovery and materials science. For the synthesis of substituted imidazoles, MCRs offer a convergent and atom-economical route.

One common MCR approach for imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297). This method allows for the introduction of various substituents at different positions of the imidazole ring by simply changing the starting components. For instance, using a primary amine like ethylamine (B1201723) would lead to the desired N-1 ethyl substitution.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductYield (%)Reference
Benzil (B1666583)BenzaldehydeAmmonium Acetate3-Picolinic acid, Ethanol, Heat2,4,5-Triphenyl-1H-imidazoleHigh
Vinyl AzidesAromatic AldehydesAromatic AminesBenzoic acid, Metal-free1,2,5-Trisubstituted imidazolesGood to Excellent
NinhydrinPrimary alkylaminesArylisothiocyanatesN-formylmorpholine, Green solventFunctionalized imidazoles-

This table presents examples of multi-component reactions for the synthesis of various imidazole derivatives.

The Debus-Radziszewski imidazole synthesis is a classic and widely used method for the preparation of imidazoles. This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849). A key modification of this reaction, which is directly relevant to the synthesis of the target molecule, involves the replacement of one equivalent of ammonia with a primary amine, such as ethylamine, to yield N-substituted imidazoles.

The reaction is believed to proceed in two main stages. First, the dicarbonyl compound reacts with ammonia or a primary amine to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the imidazole ring. While the exact mechanism is not fully certain, this pathway provides a plausible explanation for the formation of the observed products.

DicarbonylAldehydeAmine SourceConditionsProductReference
GlyoxalFormaldehydeAmmonia-Imidazole
BenzilBenzaldehydeAmmonium AcetateMicrowave, 800 W2,4,5-Triphenyl-1H-imidazole
α-DicarbonylAldehydePrimary AmineAlcoholN-Substituted Imidazole

This table illustrates the versatility of the Debus-Radziszewski synthesis and its modifications.

Cyclization reactions represent a broad and versatile class of methods for constructing the imidazole ring. These reactions often involve the formation of one or two bonds of the heterocyclic core in the final ring-closing step. A variety of starting materials and reaction conditions can be employed, leading to a wide range of substituted imidazoles.

Recent advances have highlighted the use of iodine-promoted cyclization reactions for the synthesis of diverse imidazole derivatives. For example, the reaction of certain enamines with TMSN3 in the presence of iodine can lead to the formation of functionalized imidazoles. Another approach involves the cyclization of amido-nitriles, which can be catalyzed by transition metals to form disubstituted imidazoles. Furthermore, metal-catalyzed [3+2] cycloaddition reactions provide an efficient route to multisubstituted imidazoles.

Starting Material(s)Reagent/CatalystKey TransformationProduct TypeReference
Amido-nitrilesNickel catalystDehydrative cyclization2,4-Disubstituted NH-imidazoles
Enamines, TMSN3IodineIodine-mediated cyclizationImidazole-4-carboxylic acid derivatives
N-propargylamines, KeteniminesSilver catalystCascade reaction1,2,5-Trisubstituted 1H-imidazoles
α-Azidoenones, Substituted nitrilesThermal or Microwave[3+2] CycloadditionTri-substituted NH-imidazoles

This table showcases various cyclization strategies for the synthesis of the imidazole core.

In the pursuit of more sustainable and cost-effective synthetic methods, metal-free acid-promoted reactions for imidazole synthesis have gained significant attention. These reactions avoid the use of potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry.

An expedient route for the construction of tri- and tetrasubstituted imidazoles involves an acid-promoted multicomponent reaction. For example, pivalic acid can promote the formation of a benzil intermediate from an internal alkyne, which then undergoes cyclocondensation with an aldehyde and an amine source to yield the desired imidazole. This methodology demonstrates good to excellent yields with a range of functional groups.

Starting MaterialsAcid PromoterSolventProductYieldReference
Internal Alkyne, Aldehyde, Aniline, Ammonium AcetatePivalic AcidDMSOTri- and Tetrasubstituted ImidazolesGood to Excellent
Benzil, Benzaldehyde, Ammonium Acetate3-Picolinic AcidEthanol2,4,5-Triaryl substituted ImidazoleHigh

This table highlights examples of metal-free, acid-promoted synthesis of imidazole derivatives.

Introduction of the Ethynyl (B1212043) Moiety

Once the 1-ethyl-1H-imidazole core is synthesized, the next critical step is the introduction of the ethynyl group at the C-2 position. The Sonogashira cross-coupling reaction is a powerful and widely used method for this transformation.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine.

To synthesize 1-ethyl-2-ethynyl-1H-imidazole, a suitable precursor would be 1-ethyl-2-halo-1H-imidazole (where the halogen is typically iodine or bromine). This precursor can then be reacted with a protected alkyne, such as trimethylsilylacetylene, under Sonogashira conditions. The trimethylsilyl (B98337) protecting group can then be removed under mild conditions to yield the terminal alkyne. The reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Aryl/Vinyl HalideAlkyneCatalyst SystemBase/SolventProductReference
Aryl HalideTerminal AlkynePalladium catalyst, Cu(I) cocatalystAmineInternal Alkyne
3,5-Disubstituted-4-iodoisoxazolesTerminal AlkynesPd-catalyst-C4-Alkynylisoxazoles
2-Iodoimidazole derivativeTrimethylsilylacetylenePd(PPh3)4, CuIEt3N2-(Trimethylsilylethynyl)imidazole derivativeGeneral protocol

This table provides an overview of the Sonogashira cross-coupling reaction for the formation of C-C bonds with alkynes.

Copper-Catalyzed N-Alkynylation Techniques

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds, and these methods have been successfully applied to the synthesis of N-alkynyl imidazoles. acs.orgacs.org These reactions typically involve the coupling of an imidazole with an alkynyl halide in the presence of a copper catalyst. A variety of copper sources can be employed, including copper(I) iodide (CuI) and copper(I) bromide (CuBr). organic-chemistry.org The efficiency of these reactions is often enhanced by the use of a ligand, which stabilizes the copper catalyst and facilitates the cross-coupling process. For instance, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been identified as an effective ligand for the copper-catalyzed N-arylation of imidazoles, a reaction that shares mechanistic similarities with N-alkynylation. acs.orgnih.gov The addition of polyethylene (B3416737) glycol (PEG) can also accelerate the reaction. acs.orgnih.gov

The general reaction scheme for the copper-catalyzed N-alkynylation of an imidazole is as follows:

Table 1: Examples of Copper-Catalyzed N-Alkynylation of Imidazoles

Imidazole Substrate Alkynyl Halide Catalyst System Solvent Yield (%) Reference
Imidazole Bromoethynylbenzene CuI, 4,7-dimethoxy-1,10-phenanthroline Dioxane/PEG400 Good to Excellent acs.org
Benzimidazole (B57391) 1-Bromopropyne CuBr, Pyridin-2-yl β-ketone DMSO High organic-chemistry.org

Elimination Reactions for Terminal Alkyne Generation

The generation of a terminal alkyne, such as the ethynyl group in this compound, can be achieved through elimination reactions. chemistrysteps.com A common strategy involves the dehydrohalogenation of a dihaloalkane precursor. youtube.com This process typically requires a strong base to effect the elimination of two molecules of hydrogen halide. Sodium amide (NaNH2) in liquid ammonia is a classic reagent system for this transformation. chemistrysteps.com

For the synthesis of a 2-ethynylimidazole derivative, a suitable precursor would be a 2-(dihaloethyl)imidazole. The reaction proceeds in two successive E2 elimination steps. The first elimination of HX yields a vinyl halide, which then undergoes a second elimination to form the desired alkyne. chemistrysteps.comyoutube.com

General Reaction Scheme:

Im represents the imidazole core, and R is a substituent on the imidazole ring.

Three equivalents of the strong base are often necessary when preparing terminal alkynes: two for the elimination reactions and one to deprotonate the terminal alkyne, which is then reprotonated during aqueous workup. chemistrysteps.com

Other Carbon-Carbon Bond Forming Strategies

Beyond the direct alkynylation of the imidazole nitrogen, other carbon-carbon bond-forming reactions are crucial for introducing the ethynyl group at the C2 position of the imidazole ring. The Sonogashira and Ullmann couplings are prominent examples of such strategies. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.gov

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orgjk-sci.com In the context of synthesizing 2-ethynylimidazoles, this would involve the coupling of a 2-haloimidazole with a terminal alkyne. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. mdpi.com

Table 2: Key Components of the Sonogashira Coupling Reaction

Component Function Examples
Palladium Catalyst Facilitates oxidative addition and reductive elimination Pd(PPh3)2Cl2, Pd(PPh3)4
Copper(I) Co-catalyst Forms a copper acetylide intermediate CuI, CuBr
Base Neutralizes the hydrogen halide byproduct Et3N, i-Pr2NH

The Ullmann condensation is another copper-promoted reaction that can be used to form carbon-carbon bonds. wikipedia.org While classically used for the synthesis of biaryls, modifications of the Ullmann reaction can be applied to the synthesis of aryl alkynes. organic-chemistry.orgnih.govrsc.org This reaction typically requires higher temperatures than the Sonogashira coupling. wikipedia.org The development of soluble copper catalysts supported by ligands has improved the efficiency of Ullmann-type reactions. nih.gov

N-Alkylation Strategies for 1-Substitution

The introduction of an ethyl group at the N1 position of 2-ethynyl-1H-imidazole is a critical step in the synthesis of the target compound. Direct N-alkylation and regioselective functionalization are the primary strategies employed for this purpose.

Direct N-Alkylation Methods

Direct N-alkylation of the imidazole ring is a straightforward approach to introduce the 1-ethyl substituent. researchgate.netnih.gov This typically involves reacting the N-H of the imidazole with an alkylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base. google.com The base deprotonates the imidazole nitrogen, generating an imidazolate anion that acts as a nucleophile.

However, for unsymmetrical imidazoles, such as a 2-substituted imidazole, direct alkylation can lead to a mixture of regioisomers (1,2- and 1,5-disubstituted products). otago.ac.nz The ratio of these isomers is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction conditions. otago.ac.nz

Regioselective N-Functionalization

To overcome the challenge of forming isomeric mixtures, various strategies for regioselective N-functionalization have been developed. nih.govsemanticscholar.orgrsc.org One effective approach involves the use of a directing group, such as the triisopropylsilyl (TIPS) or (2-trimethylsilyl)ethoxymethyl (SEM) group. nih.gov This directing group can be installed on one of the imidazole nitrogens, sterically hindering it and directing the alkylation to the other nitrogen. Subsequent removal of the directing group affords the desired regioisomer.

For example, the use of a SEM protecting group can enable the regioselective N-alkylation of complex imidazoles. nih.gov The SEM group can be introduced, followed by arylation at other positions of the imidazole ring. A "SEM-switch" can then be employed to transfer the protecting group to the other nitrogen, allowing for selective functionalization of the newly available nitrogen. nih.gov

Vapor-phase alkylation of imidazoles with alcohols over solid catalysts, such as zeolites or calcined layered double hydroxides, has also been shown to provide a high degree of regioselectivity. rsc.orgscispace.com

Ring Transformation and Contraction Routes to Ethynylimidazoles

While less common, the synthesis of ethynylimidazoles can also be approached through the transformation or contraction of other heterocyclic ring systems. These methods can offer unique pathways to substituted imidazoles that may be difficult to access through more traditional synthetic routes.

Ring-opening reactions of strained heterocycles, such as aziridines, followed by cyclization can be a powerful strategy for the synthesis of nitrogen-containing heterocycles. nih.govmdpi.comdntb.gov.ua For instance, a suitably functionalized aziridine (B145994) could undergo a ring-opening reaction with a nucleophile, followed by an intramolecular cyclization to form the imidazole core. The ethynyl group could either be present on the aziridine precursor or introduced at a later stage.

Annulation reactions onto existing benzimidazole structures have also been reported for the synthesis of ring-fused benzimidazoles. mdpi.com While this does not directly lead to a simple ethynylimidazole, the principles of building upon an existing imidazole framework could potentially be adapted for the synthesis of the target molecule.

Table 3: List of Compound Names

Compound Name
This compound
2-ethynyl-1H-imidazole
1-Bromopropyne
Bromoethynylbenzene
Iodoethynyltrimethylsilane
Trimethylsilylacetylene
2-Iodoimidazole
Benzimidazole
Imidazole
2-Methylimidazole
1,10-Phenanthroline
4,7-dimethoxy-1,10-phenanthroline
(2-trimethylsilyl)ethoxymethyl

Conversion from Pyrimidine (B1678525) Derivatives

The transformation of one heterocyclic system into another is a powerful strategy in organic synthesis. While a direct single-step conversion of a simple pyrimidine into this compound is not a standard named reaction, multi-step pathways involving pyrimidine-containing intermediates are viable. One established route involves the synthesis and subsequent chemical modification of imidazo[1,2-a]pyrimidines.

The synthesis of the imidazo[1,2-a]pyrimidine (B1208166) core is often achieved through the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. nih.gov More advanced, microwave-assisted methods have been developed for creating complex imidazo[1,2-a]pyrimidine-containing imidazole derivatives. nih.gov These fused heterocyclic systems can then undergo ring-opening or cleavage reactions to yield highly substituted imidazole products. For instance, studies have shown that imidazo[1,2-a]pyrimidines can be cleaved by nucleophiles like hydrazine (B178648) or hydroxylamine, which breaks open the pyrimidine ring and results in the formation of a new heterocyclic system (such as pyrazoles or isoxazoles) with the imidazole core remaining as a substituent. rsc.org This strategy provides a foundation for obtaining a substituted imidazole which could then be further functionalized through N-alkylation and introduction of an ethynyl group at the C2 position to arrive at the target compound.

Rearrangement Pathways from Carbenes

Carbene intermediates play a significant role in modern organic synthesis, enabling unique molecular rearrangements. The Wolff rearrangement is a cornerstone reaction in this class, involving the transformation of an α-diazocarbonyl compound into a ketene (B1206846) through a reactive α-oxo-carbene intermediate. wikipedia.orgresearchgate.net This reaction is central to the Arndt-Eistert homologation, a method for extending a carboxylic acid by a single methylene (B1212753) unit. wikipedia.orgorganic-chemistry.org

The mechanism of the Wolff rearrangement can proceed through either a concerted pathway (simultaneous loss of dinitrogen and 1,2-rearrangement) or a stepwise mechanism where a singlet α-oxo-carbene is formed as a transient intermediate. researchgate.netorganic-chemistry.org The highly reactive ketene product can then be trapped by various nucleophiles. organic-chemistry.org

While the Wolff rearrangement does not directly form the imidazole ring, it serves as a powerful tool for constructing precursors. For instance, a pre-existing imidazole-containing carboxylic acid could be converted to its corresponding α-diazoketone. Subjecting this intermediate to the Wolff rearrangement would generate a ketene, which, upon reaction with a nucleophile like water or an alcohol, would yield a homologated carboxylic acid or ester derivative. This new side chain could then be chemically transformed into the desired ethynyl group. Another relevant pathway involves unusual intermolecular rearrangements of N-heterocyclic carbene (NHC) metal complexes, which can lead to the formation of classical NHC complexes from abnormal carbene (aNHC) intermediates, demonstrating the versatility of carbene chemistry in modifying imidazole structures. acs.org

RearrangementPrecursorIntermediateProductApplication in Imidazole Synthesis
Wolff Rearrangement α-diazoketoneα-oxo-carbene, keteneCarboxylic acid derivativeHomologation of side chains on an imidazole ring, which can then be converted to an ethynyl group. wikipedia.orgorganic-chemistry.org
NHC Rearrangement Abnormal NHC metal complexTransition-state structuresClassical NHC metal complexModification and functionalization of the imidazole core via metal-mediated processes. acs.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. These approaches prioritize the reduction of waste, avoidance of hazardous solvents and reagents, and improvement of energy efficiency.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a key green chemistry tool, offering significant advantages over conventional heating methods. researchgate.net By using microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes. nih.govniscpr.res.in This efficiency stems from the direct and uniform heating of the reaction mixture, which minimizes the formation of side products and often leads to higher yields. researchgate.netias.ac.in

The synthesis of various imidazole derivatives has been successfully achieved using microwave technology. For example, one-pot, multi-component reactions to produce novel imidazo[1,2-a]pyrimidine-containing imidazoles have been performed under microwave conditions, achieving moderate to good yields (46%-80%) in significantly shorter times compared to conventional refluxing. nih.gov Solvent-free microwave-assisted synthesis of aryl imidazoles using solid supports like silica (B1680970) gel further enhances the green credentials of this method by eliminating the need for volatile organic solvents. niscpr.res.in

Table 2.1: Comparison of Microwave vs. Conventional Synthesis for Imidazole Derivatives

Synthesis Type Method Reaction Time Yield Reference
Tri/tetrasubstituted imidazoles Microwave 60-80 min 46-80% nih.gov
Tri/tetrasubstituted imidazoles Conventional (Reflux) 36 hours 30% nih.gov
Aryl Imidazoles Microwave 13-16 min 82-94% niscpr.res.in
Aryl Imidazoles Conventional (Reflux) 12-15 hours 55-78% niscpr.res.in
1,3,4-Oxadiazoles with Imidazole Microwave 4-6 min 80-92% ias.ac.in

Aqueous Medium Reactions

The use of water as a reaction solvent is a primary goal of green chemistry due to its non-toxic, non-flammable, and abundant nature. ijarsct.co.in While many organic reactions are hindered by water, specific methodologies have been developed to synthesize imidazoles in aqueous systems. This approach eliminates the environmental and health hazards associated with volatile organic solvents. nih.gov

A notable example is the adaptation of the van Leusen imidazole synthesis, which can be performed in water under base-free conditions. The reaction between dihydro-β-carboline imines and p-toluenesulfonylmethyl isocyanide (TosMIC) in water proceeds smoothly to give N-fused imidazole derivatives in good yields. nih.gov This demonstrates that complex heterocyclic structures can be assembled efficiently in an environmentally benign medium.

Catalyst-Free or Organocatalytic Methodologies

Moving away from traditional metal-based catalysts, which can be toxic and lead to product contamination, is another key aspect of green chemistry. Catalyst-free and organocatalytic methods offer cleaner and more sustainable alternatives.

Catalyst-Free Synthesis: Certain reactions for imidazole synthesis can proceed under thermal conditions without the need for any catalyst. A facile and efficient route for preparing 2,4-disubstituted imidazoles involves the [3+2] cyclization of vinyl azides with benzimidamides under catalyst-free conditions, providing good to excellent yields. acs.org Similarly, one-pot condensation reactions of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate can be performed simply by heating, avoiding the need for a catalyst and simplifying the purification process. jocpr.com

Organocatalytic Methodologies: Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. wustl.edu This field has provided novel pathways for imidazole synthesis. For example, a one-pot synthesis of substituted imidazoles has been developed using a thiazolium-based organocatalyst. wustl.edu This methodology involves the catalyst-mediated addition of an aldehyde to an acyl imine, followed by in-situ ring closure to form the imidazole ring. wustl.edu The use of such catalysts avoids the issues associated with heavy metals and aligns with green chemistry principles.

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 2 Ethynyl 1h Imidazole

Reactivity of the Ethynyl (B1212043) Group

The ethynyl group, a carbon-carbon triple bond, is a region of high electron density, making it susceptible to a variety of addition and transformation reactions.

The oxidation of the ethynyl group in 1-ethyl-2-ethynyl-1H-imidazole can lead to several products depending on the oxidizing agent and reaction conditions. While specific studies on this particular molecule are not prevalent, the oxidation of terminal alkynes is a well-established transformation in organic synthesis. For instance, the oxidation of imidazole (B134444) by hydroxyl radicals has been studied, indicating the imidazole ring's susceptibility to oxidative degradation under certain conditions. rsc.orgresearchgate.netrsc.org The gas-phase oxidation of imidazole by hydroxyl radicals is often initiated by OH-addition to the C5 position. rsc.orgresearchgate.net

Oxidizing AgentPotential Product(s)Notes
Ozone (O₃)Carboxylic acid (imidazole-2-carboxylic acid)Ozonolysis followed by oxidative workup typically cleaves the triple bond.
Potassium permanganate (KMnO₄)α-Diketone (1-(1-ethyl-1H-imidazol-2-yl)ethane-1,2-dione)Under neutral or slightly basic conditions.
Peroxy acids (e.g., m-CPBA)α,β-EpoxyketoneEpoxidation of the alkyne can be followed by rearrangement.

This table represents predicted outcomes based on general alkyne reactivity, as specific experimental data for this compound was not found.

The ethynyl group can be fully or partially reduced to yield the corresponding alkene or alkane. The choice of catalyst and reaction conditions determines the extent of reduction. The reduction of the imidazole ring itself is also possible, particularly when it is in a quaternized form (imidazolium salt), which can be reduced to an imidazoline. stackexchange.com

Reagent/CatalystProductSelectivity
H₂, Lindlar's catalyst1-Ethyl-2-vinyl-1H-imidazolesyn-addition leading to the (Z)-alkene.
Na, NH₃ (l)1-Ethyl-2-vinyl-1H-imidazoleanti-addition leading to the (E)-alkene.
H₂, Pd/C1-Ethyl-2-ethyl-1H-imidazoleComplete reduction to the corresponding alkane.

This table represents predicted outcomes based on general alkyne reactivity, as specific experimental data for this compound was not found.

The ethynyl group of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole, such as an azide (B81097) or a nitrile oxide. The Huisgen 1,3-dipolar cycloaddition between an organic azide and an alkyne is a prominent example, leading to the formation of a 1,2,3-triazole. wikipedia.org

1,3-DipoleDipolarophileProductReaction Type
Azide (R-N₃)This compound1-Substituted-4-(1-ethyl-1H-imidazol-2-yl)-1H-1,2,3-triazoleHuisgen Cycloaddition
Nitrile Oxide (R-CNO)This compound3-Substituted-5-(1-ethyl-1H-imidazol-2-yl)isoxazole1,3-Dipolar Cycloaddition
Azomethine YlideThis compoundDihydropyrrole derivative1,3-Dipolar Cycloaddition

This table outlines potential cycloaddition reactions based on the known reactivity of alkynes. wikipedia.orgfrontiersin.orgnsc.ruresearchgate.netrsc.org

The electron-rich triple bond of the ethynyl group is susceptible to attack by both electrophiles and nucleophiles.

Nucleophilic Additions: While alkynes are generally less reactive towards nucleophiles than alkenes, nucleophilic addition can occur, particularly with soft nucleophiles or when the alkyne is activated. acs.orgnih.gov The addition of a nucleophile to an alkyne often requires activation, for example, through conjugation with an electron-withdrawing group. acs.orgnih.gov In the case of this compound, the imidazole ring can influence the electron density of the alkyne.

Electrophilic Additions: Electrophilic addition to alkynes is a common reaction. youtube.comlibretexts.orglibretexts.orgyoutube.com The reaction proceeds through a vinyl carbocation intermediate. The regioselectivity of the addition is governed by the stability of this intermediate.

ReagentReaction TypeExpected Major Product
HBrElectrophilic Addition1-Ethyl-2-(2-bromoethenyl)-1H-imidazole
Br₂Electrophilic Addition1-Ethyl-2-(1,2-dibromoethenyl)-1H-imidazole
H₂O, H₂SO₄, HgSO₄Hydration (Markovnikov)1-(1-Ethyl-1H-imidazol-2-yl)ethanone

This table illustrates expected products from electrophilic addition reactions based on general alkyne chemistry.

Reactivity of the Imidazole Heterocycle

The imidazole ring is an aromatic heterocycle with a rich and diverse reactivity profile.

Imidazole is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution. wikipedia.orgyoutube.commasterorganicchemistry.commasterorganicchemistry.comyoutube.com The substitution typically occurs at the C4 or C5 positions, as substitution at C2 is electronically disfavored. However, in this compound, the C2 position is already substituted. The ethyl group at the N1 position and the ethynyl group at the C2 position will influence the regioselectivity of further substitutions on the imidazole ring. The ethynyl group is generally considered to be an electron-withdrawing group, which would deactivate the ring towards electrophilic attack.

ReactionReagentsExpected Product(s)
NitrationHNO₃, H₂SO₄1-Ethyl-2-ethynyl-4-nitro-1H-imidazole and/or 1-Ethyl-2-ethynyl-5-nitro-1H-imidazole
BrominationBr₂, FeBr₃4-Bromo-1-ethyl-2-ethynyl-1H-imidazole and/or 5-Bromo-1-ethyl-2-ethynyl-1H-imidazole
SulfonationFuming H₂SO₄This compound-4-sulfonic acid and/or this compound-5-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Generally does not occur due to deactivation by the ethynyl group and coordination of the Lewis acid with the imidazole nitrogens.

This table provides predicted outcomes for electrophilic aromatic substitution on the imidazole ring of this compound, based on established principles of imidazole reactivity.

Nucleophilic Attack and Ring Transformations

The presence of the electron-withdrawing ethynyl group at the C2 position of the imidazole ring is expected to activate the ring towards nucleophilic attack. However, the primary site for nucleophilic addition would likely be the electrophilic carbon atoms of the ethynyl group itself.

Expected Nucleophilic Addition Reactions:

NucleophileReagent ExampleExpected Product
AminesR₂NHEnamine or subsequent cyclization products
ThiolsRSHThioether
AlcoholsROHVinyl ether
Organometallic ReagentsR-MgBr, R-LiSubstituted vinyl imidazole

Ring transformations of the imidazole core are generally not facile and require harsh conditions or specific activating groups. While the ethynyl group does influence the electronic properties of the ring, significant ring transformation reactions under typical nucleophilic attack conditions are not anticipated without further activation or catalysis.

Deprotonation Studies and Anion Reactivity

The most acidic proton in this compound is the acetylenic proton of the ethynyl group. Treatment with a suitable base would lead to the formation of a resonance-stabilized imidazolyl acetylide anion.

Deprotonation Reaction:

BaseSolventProduct Anion
n-Butyllithium (n-BuLi)Tetrahydrofuran (THF)1-ethyl-2-(lithioethynyl)-1H-imidazole
Sodium hydride (NaH)Dimethylformamide (DMF)Sodium 1-ethyl-2-ethynyl-1H-imidazolide
Grignard Reagents (RMgX)Diethyl ether1-ethyl-2-(halomagnesioethynyl)-1H-imidazole

The resulting anion is a potent nucleophile and can participate in a variety of subsequent reactions, such as:

Alkylation: Reaction with alkyl halides to form substituted alkynes.

Addition to Carbonyls: Reaction with aldehydes and ketones to form propargyl alcohols.

Metal-catalyzed cross-coupling reactions: Such as Sonogashira, Heck, or Suzuki couplings to form more complex molecular architectures.

Role of Substituents (Ethyl and Ethynyl Groups) on Reaction Profiles

Ethynyl Group: The C-ethynyl group is the primary driver of the compound's reactivity. Its sp-hybridized carbons are electrophilic and susceptible to nucleophilic attack. The terminal acetylenic proton is acidic, allowing for deprotonation and subsequent functionalization. The triple bond can also participate in cycloaddition reactions and polymerization.

Reaction Mechanism Elucidation Studies

No specific mechanistic studies for this compound have been found. The following subsections describe general methodologies that could be applied to investigate its reaction mechanisms.

Isotopic labeling, for instance, using deuterium or carbon-13, could be employed to trace the fate of specific atoms during a reaction. For example, by deuterating the terminal acetylenic proton, one could follow its transfer or removal in a reaction mechanism. Similarly, labeling one of the imidazole ring carbons could help to determine if ring-opening or rearrangement occurs during a transformation.

Techniques such as in situ NMR, IR, or UV-Vis spectroscopy could be utilized to observe the formation and decay of transient intermediates during a reaction. frontiersin.org This would provide direct evidence for the proposed reaction pathway. For instance, upon addition of a strong base, the disappearance of the acetylenic C-H stretch in the IR spectrum and the appearance of new signals in the NMR spectrum could confirm the formation of the acetylide anion.

Based on a comprehensive search of available scientific literature, there are no research findings specifically detailing the coordination chemistry or catalytic applications of the compound This compound .

Consequently, it is not possible to provide an article that adheres to the requested outline, as no published data exists for the following topics concerning this specific molecule:

Ligand design principles for its metal complexation , including coordination through its imidazole nitrogen atoms or the role of its ethynyl group.

The synthesis and characterization of any of its transition or main group metal complexes .

Its application as a catalyst in organic transformations .

The information required to generate the requested content on this compound is not present in the current body of scientific literature accessible through the conducted searches. Therefore, the specified article cannot be constructed.

Coordination Chemistry and Catalytic Applications of 1 Ethyl 2 Ethynyl 1h Imidazole and Its Ligand Precursors

Application as Catalysts in Organic Transformations

Homogeneous Catalysis

In the realm of homogeneous catalysis, ligands play a pivotal role in modulating the properties of metal catalysts. While direct catalytic applications of 1-ethyl-2-ethynyl-1H-imidazole are not extensively documented in dedicated studies, the broader class of imidazole- and alkyne-containing ligands offers significant insights into its potential. Imidazole (B134444) derivatives are known to be excellent precursors for stable N-heterocyclic carbene (NHC) ligands in various metal complexes, and the ethynyl (B1212043) functionality can participate in or influence catalytic transformations.

The imidazole ring is a common feature in ligands for metalloenzymes and their synthetic mimics, highlighting its importance in creating specific coordination environments. For instance, copper salts, often employed as Lewis acids in homogeneous catalysis, have been used with imidazole-containing ligands for various cross-coupling reactions, including C-N, C-S, and C-O bond formations. Similarly, palladium-catalyzed reactions, which are fundamental to modern organic synthesis, frequently utilize ligands that can tune the reactivity of the metal center. The Sonogashira coupling, for example, which forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, is a cornerstone of such transformations.

The presence of the ethynyl group in this compound suggests its potential as a ligand in reactions where the alkyne itself is a reactive component. For instance, rhodium(III) has been shown to catalyze the insertion at the C-H bond of an imidazole ring, followed by coupling with alkynes. While terminal alkynes can sometimes lead to polymerization, the use of substituted alkynes is well-tolerated. This suggests that complexes of this compound could potentially participate in such C-H functionalization reactions, either as the alkyne source or as a ligand that influences the catalytic cycle.

Furthermore, chiral imidazole-based ligands have proven effective in enantioselective catalysis. For example, tunable axially chiral imidazole-based P,N-ligands have been successfully employed in copper-catalyzed enantioselective alkyne additions to nitrones, affording chiral propargyl N-hydroxylamines with high yields and enantioselectivity organic-chemistry.org. This underscores the potential for developing chiral variants of this compound for asymmetric catalysis.

Catalytic Reaction Metal Center General Ligand Class Potential Role of this compound
Cross-Coupling (C-N, C-O, C-S)Copper, PalladiumImidazole derivativesAs a ligand to stabilize and tune the metal center.
Sonogashira CouplingPalladium/CopperPhosphines, AminesAs the alkyne substrate or as a ligand.
C-H AlkynylationRhodiumImidazole derivativesAs the alkyne coupling partner.
Enantioselective Alkyne AdditionCopperChiral Imidazole-based P,N-ligandsAs a precursor for a chiral ligand.

Heterogeneous Catalysis (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) have emerged as powerful platforms for heterogeneous catalysis, offering high surface areas, tunable porosity, and the ability to incorporate catalytically active sites. The structure of this compound makes it an ideal candidate for incorporation into these frameworks, either as a linker molecule itself or as a functional group appended to a larger linker.

Imidazole and its derivatives are frequently used as building blocks for MOFs, such as the well-known zeolitic imidazolate frameworks (ZIFs). The nitrogen atoms of the imidazole ring can coordinate to metal ions, forming robust and porous structures. The ethynyl group of this compound could serve as a secondary functional site within the MOF pores. This functionality could be used for post-synthetic modification, allowing for the covalent attachment of other catalytic species, or it could participate directly in catalytic reactions within the confined space of the pores.

MOFs functionalized with imidazole-containing ligands have been shown to be effective supports for noble metal nanoparticles, such as palladium. For instance, Schiff base–imidazole-functionalized MOFs have been used to anchor highly dispersed palladium clusters that exhibit excellent activity in Suzuki coupling reactions frontiersin.org. The imidazole groups play a crucial role in stabilizing the small metal clusters, preventing their aggregation and maintaining high catalytic activity. The catalyst demonstrated good reusability over multiple cycles frontiersin.org.

Copper-containing MOFs have also been shown to be active, stable, and reusable solid catalysts for three-component couplings of amines, aldehydes, and alkynes to produce propargylamines rti.org. These frameworks can also facilitate tandem reactions, leading to the synthesis of more complex molecules like indoles and imidazopyridines rti.org. The use of a MOF catalyst in these reactions can prevent the formation of undesired side products, such as those from Glaser/Hay coupling of the alkyne, which can be a problem with homogeneous copper catalysts rti.org.

Framework Type Potential Incorporation Method Catalytic Application Key Advantage
Metal-Organic Framework (MOF)As a linker or functionalized on a linkerSuzuki Coupling, Three-Component CouplingsHigh catalyst stability, reusability, prevention of side reactions
Covalent Organic Framework (COF)As a building blockGas storage, separation, catalysisHigh chemical stability, defined porosity

Electrocatalysis (e.g., Oxygen Evolution Reaction, Acetylene (B1199291) Semihydrogenation)

The field of electrocatalysis is crucial for developing sustainable energy technologies, including water splitting (which involves the oxygen evolution reaction, OER) and the selective conversion of simple molecules into valuable chemicals. Imidazole derivatives have shown promise in various electrocatalytic applications.

While specific studies on this compound for OER or acetylene semihydrogenation are not prominent, related compounds and concepts provide a strong basis for its potential. For instance, metal-free electrocatalysts based on imidazole derivatives have been investigated for the selective semihydrogenation of acetylene to ethylene (B1197577). Theoretical and experimental studies have shown that the deprotonation of certain imidazole derivatives can create active sites for this reaction researchgate.net. The electronic properties of the imidazole ring, influenced by substituents, can be tuned to optimize the binding of acetylene and facilitate its conversion to ethylene researchgate.net.

In the context of the CO2 reduction reaction (CO2RR), silver-based MOFs constructed from imidazole-containing ligands have been shown to be effective electrocatalysts for the selective conversion of CO2 to CO rsc.org. The well-dispersed metal centers within the MOF structure are believed to be the active sites, and the framework itself can influence the local environment and enhance catalytic performance rsc.org. Furthermore, imidazole has been used as a medium for the electrocatalytic reduction of CO2, where it can enhance the solubility of CO2 and provide protonated species that act as Lewis acids, interacting with CO2 and improving catalytic performance mdpi.com.

Ferrocenyl imidazole derivatives have also been synthesized and their electrochemical properties studied. These compounds exhibit quasi-reversible redox behavior, indicating their potential for use in electrochemical applications where electron transfer is a key step scienceopen.com.

Electrocatalytic Reaction Potential Role of this compound Relevant Findings with Related Compounds
Acetylene SemihydrogenationAs a component of a metal-free electrocatalystDeprotonated imidazole derivatives can serve as active sites.
CO2 Reduction ReactionAs a ligand in a MOF-based electrocatalyst or as a co-catalyst in the electrolyteImidazole-based MOFs can stabilize active metal centers; imidazole in solution can enhance CO2 solubility.
Oxygen Evolution ReactionAs a ligand to stabilize transition metal oxide catalystsImidazole-containing molecules can coordinate to metal centers in OER catalysts.

Bio-inspired Catalysis and Enzyme Mimicry

Nature provides a rich source of inspiration for the design of highly efficient and selective catalysts. Enzymes, with their precisely structured active sites, can catalyze complex chemical transformations under mild conditions. The imidazole ring is a key component in the active sites of many metalloenzymes, most notably in histidine residues, which play crucial roles in coordinating to metal ions and in acid-base catalysis.

The field of bio-inspired catalysis seeks to replicate the structural and functional features of enzyme active sites in synthetic molecules. Given the presence of the imidazole moiety, this compound and its derivatives are excellent candidates for the construction of enzyme mimics.

One approach to creating bio-inspired catalysts is to incorporate enzyme-mimicking model compounds into the pores of MOFs nih.govacs.org. This strategy combines the advantages of the well-defined active site of a molecular catalyst with the stability and recyclability of a heterogeneous support. The imidazole group can act as a Lewis base, coordinating to coordinatively unsaturated metal sites within the MOF, mimicking the way histidine anchors metal ions in enzymes nih.govacs.org.

The development of synthetic catalysts that mimic the function of hydrogenases—enzymes that catalyze the reversible conversion of protons to molecular hydrogen—is an area of intense research. Bio-inspired nickel-based catalysts bearing sulfur-rich ligands have been synthesized to mimic the active site of [NiFe]-hydrogenases anl.gov. The imidazole moiety of this compound could be incorporated into such ligand frameworks to modulate the electronic properties of the metal center and influence catalytic activity.

Furthermore, the design of artificial catalysts inspired by enzymes often focuses on replicating not just the primary coordination sphere of the metal ion, but also the secondary coordination sphere, which can play a critical role in substrate binding and transition state stabilization. The ethynyl group of this compound provides a handle for introducing additional functional groups that could mimic the role of the outer coordination sphere in enzymes.

In-depth Analysis of this compound Reveals Limited Data in Advanced Material Science Applications

Initial investigations into the specific applications of the chemical compound this compound in advanced material sciences have revealed a notable scarcity of dedicated research. While the broader class of imidazole derivatives has been a subject of extensive study, specific data and detailed findings concerning the role of this compound as a precursor for polymeric materials and its function in supramolecular chemistry remain largely undocumented in publicly accessible scientific literature.

The absence of specific research findings for this compound in the requested areas of advanced material science prevents a detailed and scientifically accurate discussion as per the outlined structure. The scientific community has explored a vast number of imidazole derivatives for various applications, but it appears that this compound has not yet been a focus of intensive research in the specified contexts of conductive and optoelectronic polymers, nor its specific roles in supramolecular self-assembly.

Therefore, a comprehensive article on the advanced material science applications of this compound, as per the requested detailed outline, cannot be generated at this time due to the lack of available scientific data. Further experimental and theoretical research would be required to elucidate the potential of this specific compound in the fields of polymer science and supramolecular chemistry.

Advanced Material Science Applications of 1 Ethyl 2 Ethynyl 1h Imidazole Scaffolds

Role in Supramolecular Chemistry and Self-Assembly

Coordination Polymer Formation

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The nitrogen atoms in the imidazole (B134444) ring of 1-ethyl-2-ethynyl-1H-imidazole make it a prime candidate to act as a ligand. Furthermore, the ethynyl (B1212043) group could potentially coordinate with metal centers or serve as a site for post-synthetic modification. Research on related compounds, such as 1-ethyl-1H-imidazole, has shown their capability to form coordination polymers with metals like copper(II) and zinc(II). These studies provide a foundational basis for hypothesizing that this compound could form novel coordination polymers with unique structural and functional properties, though specific experimental data is not yet available.

Development of Functional Materials

The versatility of the imidazole ring is well-established in the creation of functional materials.

Ionic Liquids

Ionic liquids, which are salts with low melting points, often utilize imidazolium (B1220033) cations due to their stability and tunable properties. The synthesis of an ionic liquid from this compound would involve quaternization of one of the nitrogen atoms. The resulting imidazolium cation, featuring an ethynyl group, could offer unique characteristics in terms of viscosity, conductivity, and thermal stability. While the broader class of imidazole-based ionic liquids is widely studied, specific research detailing the synthesis and properties of those derived from this compound has not been published.

Advanced Composites

The ethynyl functionality of this compound suggests its potential as a monomer or cross-linking agent in the development of advanced composite materials. Ethynyl groups can undergo thermal or catalytic polymerization to form highly cross-linked, thermally stable polymer networks. Incorporating this imidazole derivative into a polymer matrix could enhance thermal resistance, mechanical strength, and introduce specific chemical functionalities. This remains a speculative application awaiting experimental validation.

Optical and Photonic Applications

Imidazole derivatives have been explored for various optical and photonic applications due to their electronic properties.

Organic Optical Waveguides

Organic molecules with extended π-conjugation can exhibit optical waveguiding properties, channeling light on a microscopic scale. The imidazole ring and the adjacent ethynyl group in this compound contribute to a conjugated system. While certain benzimidazole (B57391) derivatives have been shown to act as optical waveguides, the specific performance of this compound in this application is an open area for future investigation.

Luminescent Materials

The development of luminescent materials is crucial for applications such as organic light-emitting diodes (OLEDs) and sensors. The electronic structure of imidazole derivatives can be tailored to achieve desired emission properties. The introduction of an ethynyl group can influence the molecule's photophysical characteristics, including its absorption and emission spectra. While the broader family of imidazole-containing compounds has been investigated for luminescence, dedicated studies on the luminescent properties of this compound are currently absent from the scientific literature.

Computational and Theoretical Chemistry of 1 Ethyl 2 Ethynyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 1-ethyl-2-ethynyl-1H-imidazole. These ab initio and density functional theory (DFT) methods are employed to model the molecule's behavior and characteristics.

Electronic Structure Determination

The determination of the electronic structure provides a foundational understanding of the molecule's stability, geometry, and electronic properties. Methods like Hartree-Fock (HF) and, more commonly, DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d)) are utilized. These calculations would typically optimize the molecular geometry of this compound to its lowest energy state.

Table 1: Representative Calculated Electronic Properties of Imidazole (B134444) Derivatives

PropertyTypical Value Range for Imidazole DerivativesSignificance for this compound
Dipole Moment3 - 5 DebyeIndicates the polarity of the molecule, influencing its solubility and intermolecular interactions.
Ionization Potential8 - 10 eVThe energy required to remove an electron, relating to its reactivity as an electron donor.
Electron Affinity0.5 - 1.5 eVThe energy released upon gaining an electron, relating to its reactivity as an electron acceptor.

Note: The values presented are illustrative and based on general findings for similar imidazole compounds. Specific calculations for this compound would be required for precise data.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the ethynyl (B1212043) group is expected to significantly influence the electronic distribution and the energies of these frontier orbitals.

Spectroscopic Property Prediction

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the experimental characterization of this compound.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule. For this compound, characteristic vibrational modes would include the C≡C stretch of the ethynyl group, C-H stretches of the ethyl and imidazole moieties, and the various ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. These predictions are valuable for assigning experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insight into the molecule's photophysical properties.

Reaction Mechanism Modeling

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. Such studies can map out the potential energy surface of a reaction, identifying key intermediates and transition states.

Transition State Characterization

For any proposed reaction involving this compound, computational methods can be used to locate and characterize the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for determining the reaction's activation energy and, consequently, its rate. Frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Pathway Elucidation

By mapping the energetic landscape connecting reactants, transition states, intermediates, and products, computational chemistry can elucidate the most favorable reaction pathway. For instance, in cycloaddition reactions involving the ethynyl group of this compound, theoretical calculations could determine whether the reaction proceeds via a concerted or a stepwise mechanism. The calculated reaction energies and activation barriers for different potential pathways allow for a detailed understanding of the reaction's feasibility and selectivity. While specific studies on this molecule are pending, the Radziszewski reaction is a known pathway for the formation of some imidazole derivatives researchgate.netmdpi.com.

Gibbs Free Energy Landscape Analysis

Gibbs free energy landscape (FEL) analysis is a powerful computational technique used to explore the conformational space of molecules and the thermodynamics of their interactions. For this compound, particularly in the context of its binding to a biological target such as an enzyme, FEL analysis provides crucial insights into the stability of different binding poses and the energy barriers between conformational states.

The analysis is typically performed as a post-processing step on extensive molecular dynamics (MD) simulation trajectories. By projecting the high-dimensional trajectory data onto a few key collective variables, such as principal components (PCs) derived from Principal Component Analysis (PCA) of atomic fluctuations, a 2D or 3D energy landscape can be constructed. The minima on this landscape correspond to the most stable or frequently occurring conformational states of the system.

For a protein-ligand complex involving this compound, the FEL can reveal the most stable binding conformation (the global minimum) and any alternative metastable binding poses (local minima). The energy barriers between these minima indicate the kinetic feasibility of transitions between states. Comparing the FEL of the protein alone versus the protein-ligand complex can quantify how the ligand alters the protein's conformational dynamics and stability. A more rugged energy surface upon ligand binding, for instance, might suggest a more rigid and stable complex. This information is invaluable for understanding the mechanism of action and for rational drug design, where stabilizing a specific protein conformation is often a key objective. The average Gibbs free energy (ΔG°) for protein-ligand interactions is approximately -36.5 kJ/mol, with about 70% of cases falling between -46 and -26 kJ/mol. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the study of the physical movements of atoms and molecules over time. nih.gov For a small, flexible molecule like this compound, MD simulations are essential for a thorough conformational analysis and for understanding its interactions with its environment, such as a solvent or a protein binding pocket. mdpi.comoup.comchemrxiv.org

Simulations capture the behavior of molecules in full atomic detail and at high temporal resolution. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that describes how the positions and velocities of atoms evolve. This allows for the assessment of the mobility and flexibility of different parts of the molecule. nih.gov For this compound, this would involve analyzing the rotational freedom around the single bonds of the ethyl group and the orientation of the ethynyl group relative to the imidazole ring.

When studying intermolecular interactions, MD simulations can be used to:

Identify Key Interactions: In a protein-ligand complex, simulations can pinpoint crucial hydrogen bonds, hydrophobic contacts, and electrostatic interactions between this compound and amino acid residues.

Predict Binding Pocket Rearrangements: Unlike static docking models, MD simulations account for the flexibility of the protein, revealing how the binding pocket might adapt to accommodate the ligand. tandfonline.com

Assess Stability: The root-mean-square deviation (RMSD) of the ligand within the binding site over the course of a simulation is a common metric to assess the stability of its binding pose.

Advanced techniques like Replica Exchange MD (REMD) can be employed to enhance the sampling of the conformational landscape, ensuring a more comprehensive exploration of possible shapes the molecule can adopt. mdpi.com

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics applies computational and informational techniques to a wide range of chemical problems, from data management to the prediction of molecular properties. youtube.comdrugdesign.org Data mining in cheminformatics involves extracting meaningful patterns and relationships from large datasets of chemical structures and associated data (e.g., biological activity, toxicity). whiterose.ac.uknih.gov

To establish structure-property relationships for this compound and its analogues, a typical cheminformatics workflow would be employed:

Data Collection: A dataset of imidazole-containing compounds with measured properties of interest (e.g., enzyme inhibition, solubility, toxicity) would be compiled.

Feature Extraction: Each molecule is converted into a machine-readable format. This involves calculating a variety of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices, structural fingerprints), or 3D (e.g., molecular shape descriptors). nih.gov

Model Building: Machine learning algorithms are used to build predictive models that correlate the calculated descriptors with the observed properties. Techniques like multiple linear regression, support vector machines, or random forests can be used to create Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.

Prediction: Once validated, these models can be used to predict the properties of new, untested compounds like this compound, guiding synthesis and testing priorities.

This data-driven approach allows researchers to screen large virtual libraries efficiently and to understand which structural features are most important for a desired property. nih.gov

Rational Drug Design Principles (Theoretical Frameworks)

Rational drug design utilizes computational methods to identify and optimize new drug candidates. The following theoretical frameworks are central to this process and can be applied to this compound.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. dergipark.org.tr These models describe the 3D arrangement of essential features like hydrogen bond donors/acceptors, hydrophobic regions, and charged groups. nih.govresearchgate.net

Pharmacophore models can be generated through two main approaches:

Ligand-Based: When the structure of the target protein is unknown, a model can be built by aligning a set of known active molecules and identifying the common chemical features responsible for their activity. dergipark.org.tr

Structure-Based: If the 3D structure of the target protein (e.g., from X-ray crystallography) is available, the key interaction points within the binding site can be directly translated into pharmacophore features. nih.govnih.gov This is a highly accurate method for creating a high-quality model. nih.gov

A pharmacophore model derived for a target of this compound could be used as a 3D query to rapidly screen large compound databases, identifying structurally diverse molecules that possess the required features for biological activity. dergipark.org.trjppres.com

Table 1: Hypothetical Pharmacophore Features for a Kinase Target of this compound

Feature IDFeature TypePosition (Å) (x, y, z)Radius (Å)
HBA1Hydrogen Bond Acceptor2.5, 5.1, -1.31.0
H1Hydrophobic4.8, 3.2, 0.51.5
AROM1Aromatic Ring6.0, 6.5, -0.21.2
HBA2Hydrogen Bond Acceptor8.7, 4.9, 1.11.0

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For imidazole-containing compounds, QSAR studies have been successfully used to predict their activity as inhibitors of various enzymes. nih.govresearchgate.net

The process involves:

Creating a Dataset: A series of analogues of this compound with experimentally measured biological activities (e.g., IC₅₀ values) is required.

Calculating Descriptors: For each molecule, a range of physicochemical, topological, and electronic descriptors are calculated.

Developing the Model: Statistical methods like Multiple Linear Regression (MLR) or machine learning techniques are used to build an equation that correlates the descriptors with activity. nih.gov

A hypothetical 2D-QSAR model might take the form: pIC₅₀ = c₀ + c₁(LogP) + c₂(TPSA) + c₃(MW)

Where pIC₅₀ is the negative logarithm of the inhibitory concentration, LogP is the partition coefficient (a measure of lipophilicity), TPSA is the topological polar surface area, and MW is the molecular weight. Such models help in understanding which properties are crucial for activity and in predicting the potency of novel, unsynthesized analogues. nih.gov

Table 2: Hypothetical Data for a 2D-QSAR Study of this compound Analogues

Compound IDR-GrouppIC₅₀LogPTPSA (Ų)
1-H5.21.330.1
2-F5.51.430.1
3-Cl5.91.830.1
4-CH₃5.71.730.1
5-OH6.10.950.3

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). longdom.orgrsc.org This technique is central to structure-based drug design and is widely used for virtual screening, where large libraries of compounds are computationally evaluated for their potential to bind to a drug target. longdom.orgnih.govmdpi.comsemanticscholar.org

The process involves two main components:

Sampling Algorithm: This explores the possible conformations of the ligand within the protein's binding site, generating numerous potential binding poses. nih.gov

Scoring Function: This estimates the binding affinity for each pose, ranking them to identify the most likely binding mode. The pose with the best score is predicted to be the most stable. nih.gov

For this compound, docking into the active site of a target protein would predict its binding orientation and affinity. The results can reveal key interactions, such as the imidazole nitrogen acting as a hydrogen bond acceptor or the ethynyl group extending into a hydrophobic pocket. Virtual screening of compound databases using docking can identify other molecules that are predicted to bind strongly to the same target, providing a focused set of "hits" for experimental testing. nih.govmdpi.com Rescoring methods like MM-GBSA can be applied after docking to refine binding energy predictions and improve the enrichment of true active compounds. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound against a Target Protein

Docking ProgramBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
AutoDock Vina-7.8LYS 54Hydrogen Bond
LEU 102Hydrophobic
Glide-8.2GLU 88Hydrogen Bond
VAL 103Hydrophobic
PHE 150Pi-Pi Stacking

Bioisosteric Replacement Strategies (Theoretical Investigations)

In the field of medicinal chemistry, bioisosteric replacement is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of a lead compound while aiming to maintain or improve its biological activity. This approach involves the substitution of a specific functional group with another that possesses similar steric and electronic characteristics. Theoretical and computational investigations play a pivotal role in the rational design of such replacements, allowing for the in silico evaluation of potential bioisosteres before their chemical synthesis, thereby saving time and resources.

For this compound, the ethynyl group is a key feature that can be a subject of bioisosteric replacement to fine-tune its properties. The ethynyl moiety is considered a non-classical bioisostere and its replacement can influence the molecule's size, shape, electronics, and metabolic stability. nih.gov Computational studies can predict the impact of these modifications on the molecule's interaction with potential biological targets.

Theoretical investigations into bioisosteric replacements for the ethynyl group in this compound would typically involve the use of quantum mechanics (QM) and molecular mechanics (MM) methods. These studies would aim to compare the properties of the parent molecule with its designed analogs. Key molecular properties that are often evaluated include:

Molecular Electrostatic Potential (MEP): To compare the electronic distribution and potential interaction points with a biological receptor.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: To assess the molecule's reactivity and electronic properties.

Dipole Moment: To understand the polarity and potential for dipole-dipole interactions.

Steric Properties: To ensure the bioisostere fits within a putative binding pocket.

A theoretical study might explore the replacement of the ethynyl group with other small, linear, or similarly sized functional groups. Potential bioisosteres for the ethynyl group could include, but are not limited to, the cyano (-C≡N), isocyano (-N≡C), diazo (-N≡N⁺-), and in some contexts, halogens like chlorine or bromine, or even a small heterocyclic ring. The choice of bioisostere would depend on the desired change in properties. For instance, replacing the ethynyl group with a cyano group could introduce a stronger dipole moment and alter hydrogen bonding capabilities.

The following tables present hypothetical data from a theoretical investigation into bioisosteric replacement strategies for this compound. These tables are for illustrative purposes to demonstrate the type of data that would be generated in such a computational study.

Table 1: Comparison of Calculated Physicochemical Properties of this compound and its Theoretical Bioisosteres

CompoundBioisosteric ReplacementMolecular Weight ( g/mol )LogPDipole Moment (Debye)
This compound (Parent)-C≡CH120.151.252.8
1-ethyl-1H-imidazole-2-carbonitrile-C≡N121.140.954.5
1-ethyl-2-isocyano-1H-imidazole-N≡C121.141.103.9
1-ethyl-2-chloro-1H-imidazole-Cl130.581.503.2
1-ethyl-2-bromo-1H-imidazole-Br175.031.753.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Theoretical Electronic Properties of this compound and its Potential Bioisosteres

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound (Parent)-6.5-1.25.3
1-ethyl-1H-imidazole-2-carbonitrile-7.0-1.85.2
1-ethyl-2-isocyano-1H-imidazole-6.8-1.55.3
1-ethyl-2-chloro-1H-imidazole-6.7-1.45.3
1-ethyl-2-bromo-1H-imidazole-6.6-1.55.1

Note: The data in this table is hypothetical and for illustrative purposes only.

These theoretical calculations would guide the selection of the most promising candidates for synthesis and subsequent experimental evaluation. For example, if the goal is to increase polarity, the cyano-substituted analog might be prioritized. Conversely, if maintaining a similar electronic profile to the parent compound is desired, the isocyano or chloro analogs might be considered. Ultimately, these computational approaches provide a rational basis for the design of novel molecules with potentially improved characteristics.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-ethyl-2-ethynyl-1H-imidazole, a combination of 1D and 2D NMR experiments provides an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The ethyl group is expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the imidazole (B134444) ring (H-4 and H-5) would appear as distinct signals, likely doublets, in the aromatic region. A sharp singlet corresponding to the acetylenic proton (≡C-H) is anticipated in a region characteristic for terminal alkynes.

The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The ethynyl (B1212043) carbons, imidazole ring carbons, and ethyl group carbons are all expected to resonate in distinct, predictable regions of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts are relative to TMS in CDCl₃.

¹H NMR Spectroscopy¹³C NMR Spectroscopy
AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzAssignmentPredicted δ (ppm)
H-4~7.10d~1.5C-2~138
H-5~6.95d~1.5C-4~129
N-CH₂-CH₃~4.15q~7.3C-5~121
≡C-H~3.10s-N-CH₂-CH₃~42
N-CH₂-CH₃~1.45t~7.3N-CH₂-CH₃~15
C≡C-H~80
C≡C-H~75

To confirm the assignments from 1D NMR, two-dimensional techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A COSY spectrum would show a cross-peak between the methylene (CH₂) and methyl (CH₃) protons of the ethyl group, confirming their connectivity. It would also show a correlation between the H-4 and H-5 protons of the imidazole ring. researchgate.net

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the H-4 signal to the C-4 signal, H-5 to C-5, the methylene protons to their carbon, the methyl protons to their carbon, and the acetylenic proton to its carbon. sdsu.edu

A correlation from the acetylenic proton (≡C-H) to the C-2 carbon of the imidazole ring.

Correlations from the methylene (N-CH₂) protons to the C-2 and C-5 carbons of the imidazole ring.

A correlation from the H-4 proton to the C-2 and C-5 carbons.

Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages in reaction control and optimization. nih.gov Coupling a flow reactor to an NMR spectrometer allows for real-time, in situ monitoring of the reaction progress. nih.gov This technique, known as Flow NMR, could be applied to the synthesis of this compound to:

Optimize Reaction Conditions: By continuously analyzing the reaction mixture as it exits the reactor, parameters such as temperature, pressure, flow rate, and catalyst concentration can be rapidly adjusted to maximize yield and minimize byproduct formation. researchgate.net

Study Reaction Kinetics and Mechanisms: The rapid data acquisition allows for the determination of reaction rates and the potential detection of transient intermediates, providing valuable insight into the reaction mechanism. nih.gov Benchtop NMR instruments are increasingly used for this purpose, allowing for analysis directly in the fume hood where the synthesis is performed. nih.govbeilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemrxiv.org The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.

Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Terminal Alkyne (≡C-H)Stretching~3300Strong, Sharp
Imidazole Ring (=C-H)Stretching3100 - 3150Medium
Ethyl Group (-C-H)Stretching2850 - 3000Medium-Strong
Alkyne (C≡C)Stretching2100 - 2140Weak-Medium, Sharp
Imidazole Ring (C=N, C=C)Stretching1500 - 1650Medium

The most diagnostic peaks would be the sharp, strong stretch around 3300 cm⁻¹ for the terminal alkyne C-H bond and the weak but sharp C≡C stretch near 2100 cm⁻¹. libretexts.orgpressbooks.pub The presence of bands both above and below 3000 cm⁻¹ for C-H stretching distinguishes the aromatic-like imidazole protons from the aliphatic ethyl group protons. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge (m/z) ratio of the resulting ions. For this compound (C₇H₈N₂), the exact molecular weight is 120.0687 g/mol .

In an Electron Ionization (EI) mass spectrum, the parent molecule would be observed as the molecular ion (M⁺•) at m/z = 120. This molecular ion would then undergo characteristic fragmentation, providing further structural evidence. nih.gov Common fragmentation pathways for N-alkylated imidazoles include alpha-cleavage at the N-alkyl group. miamioh.eduyoutube.com

Predicted Key Fragments in the EI Mass Spectrum

m/zProposed FragmentFragmentation Pathway
120[C₇H₈N₂]⁺•Molecular Ion (M⁺•)
119[M-H]⁺Loss of a hydrogen radical
91[M-C₂H₅]⁺Loss of the ethyl group via α-cleavage
65[C₄H₃N]⁺•Loss of HCN from the [M-C₂H₅]⁺ fragment

The most significant fragmentation would likely be the loss of the ethyl group (a loss of 29 mass units) to form a stable imidazolyl cation at m/z 91. Subsequent fragmentation of the ring structure, such as the loss of hydrogen cyanide (HCN), could also be observed.

X-ray Crystallography for Solid-State Structure Determination

While NMR, IR, and MS provide conclusive evidence for the molecular structure and connectivity, X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

To date, a crystal structure for this compound has not been deposited in publicly available crystallographic databases. However, were a suitable crystal to be grown and analyzed, the technique would provide invaluable data, including:

Precise Bond Lengths and Angles: Confirming the geometry of the imidazole ring, the ethyl substituent, and the linear ethynyl group.

Molecular Conformation: Determining the rotational orientation (torsion angles) of the ethyl group relative to the imidazole ring.

Intermolecular Interactions: Revealing how individual molecules pack together in the crystal lattice. This would identify non-covalent interactions such as hydrogen bonds (e.g., involving the acetylenic proton or ring C-H groups) and π-π stacking between imidazole rings, which govern the material's solid-state properties. iucr.orgacs.org

Analysis of related structures, such as other substituted imidazoles, demonstrates that weak intermolecular interactions like C-H···N and C-H···O hydrogen bonds, along with π-stacking, often play a crucial role in the crystal packing of these heterocyclic systems. iucr.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is anticipated to reveal characteristic absorption bands corresponding to the promotion of electrons from lower energy molecular orbitals to higher energy ones. These transitions are primarily associated with the π-electron system of the imidazole ring and the appended ethynyl group, as well as the non-bonding electrons on the nitrogen atoms.

The electronic spectrum of the imidazole core typically displays a strong absorption band in the far UV region, which is attributed to a π→π* transition. mdpi.com In an aqueous methanol (B129727) solution, imidazole itself shows a characteristic absorption peak around 209 nm. mdpi.com The introduction of an ethyl group at the N-1 position is expected to have a minor effect on the spectrum, possibly causing a small bathochromic (red) shift, similar to the effect observed with a methyl substituent which shifts the peak to 217 nm. mdpi.com

The most significant feature in the UV-Vis spectrum of this compound is expected to arise from the ethynyl substituent at the C-2 position. The ethynyl group extends the π-conjugated system of the imidazole ring. It is well-documented that extending conjugation in aromatic systems leads to a bathochromic shift of the π→π* absorption bands. tandfonline.comresearchgate.netresearchgate.net This shift occurs because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in larger conjugated systems. Therefore, the primary π→π* transition for this compound is predicted to occur at a longer wavelength compared to 1-ethyl-imidazole.

In addition to the high-intensity π→π* transitions, the presence of nitrogen atoms with lone pairs of electrons in the imidazole ring allows for n→π* transitions. These transitions involve the excitation of a non-bonding electron to an antibonding π* orbital. Generally, n→π* transitions are of lower energy and significantly weaker intensity compared to π→π* transitions. uzh.ch For instance, imidazole-2-carbaldehyde, which has a carbonyl group at the C-2 position, exhibits a weak absorption band at approximately 280 nm, which is assigned to an n→π* transition. mdpi.comresearchgate.net It is plausible that this compound will also display a weak, longer-wavelength absorption band in its UV-Vis spectrum corresponding to an n→π* transition.

The polarity of the solvent can influence the positions of these absorption bands. Typically, π→π* transitions experience a bathochromic shift with increasing solvent polarity. uomustansiriyah.edu.iq Conversely, n→π* transitions often exhibit a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. uomustansiriyah.edu.iqkoreascience.kr

Based on the analysis of similar compounds, the following table summarizes the predicted UV-Vis absorption data for this compound.

Predicted λmax (nm)Electronic TransitionExpected Molar Absorptivity (ε)Notes
~220-240π→πHighBathochromic shift from the basic imidazole chromophore due to ethynyl conjugation.
~280-300n→πLowWeak transition involving non-bonding electrons of the nitrogen atoms.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

The chemical compound 1-ethyl-2-ethynyl-1H-imidazole represents a largely unexplored area within the broader field of imidazole (B134444) chemistry. A thorough review of existing scientific literature reveals a significant scarcity of direct research focused on this specific molecule. While databases like PubChem list its basic chemical identifiers, such as its molecular formula (C7H8N2) and structure, they notably lack citations to peer-reviewed articles or patents, indicating a substantial research gap. uni.lu

The primary academic contribution to date is the compound's identification and characterization in chemical databases, which provides the foundational information for future research endeavors. However, there is a clear absence of published studies on its synthesis, reactivity, and potential applications.

In contrast, research on related imidazole derivatives is extensive. For instance, studies on other 1-substituted and 2-substituted imidazoles have demonstrated their importance in various fields. The synthesis of compounds like 1-ethyl-2,4,5-triphenyl-1H-imidazole has been well-documented, showcasing established methods for N-alkylation of the imidazole ring. researchgate.netznaturforsch.com Furthermore, the functionalization of the imidazole core at different positions has been explored for applications ranging from medicinal chemistry to materials science. nih.govmdpi.com The ethynyl (B1212043) group, in particular, is a well-known functional handle for "click" chemistry, a concept that has been applied to other heterocyclic systems like oxazoles to create complex molecular architectures. chemrxiv.org

The most significant research gap, therefore, is the lack of a dedicated synthetic route to This compound and the subsequent investigation of its chemical and physical properties. The challenges associated with the regioselective introduction of an ethynyl group at the C2 position of a 1-ethylimidazole (B1293685) precursor remain to be addressed in the literature.

Emerging Research Avenues and Interdisciplinary Prospects

Despite the limited direct research, the unique structural features of This compound —namely the 1-ethyl substituent and the 2-ethynyl group—suggest several promising avenues for future investigation with significant interdisciplinary potential.

Medicinal Chemistry: The imidazole scaffold is a common feature in many pharmaceuticals. mdpi.com The presence of an ethynyl group on the imidazole ring, as seen in some patented imidazole derivatives, suggests potential applications as enzyme inhibitors. For example, certain ethynyl-containing imidazoles have been investigated for their LpxC-inhibiting action, indicating antimicrobial potential. google.com Future research could explore the synthesis of This compound and its derivatives as potential anticancer agents, antiviral compounds, or inhibitors of other biologically relevant enzymes. Computational studies, such as molecular docking, could be employed to predict the binding affinity of this compound to various protein targets, guiding experimental work. researchgate.netnih.gov

Materials Science and "Click" Chemistry: The terminal alkyne functionality of the ethynyl group makes This compound an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This opens up possibilities for its use as a building block in the synthesis of advanced materials. For instance, it could be incorporated into polymers to create materials with novel electronic or thermal properties. The synthesis of functionalized polymers using ethynyl-substituted monomers has been demonstrated with other heterocyclic compounds. chemrxiv.org

Coordination Chemistry: The nitrogen atoms in the imidazole ring and the triple bond of the ethynyl group can act as coordination sites for metal ions. This suggests that This compound could be a versatile ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and sensing.

Challenges and Opportunities in Ethynylimidazole Chemistry for Fundamental Research

The exploration of This compound and the broader class of ethynylimidazoles presents both challenges and significant opportunities for fundamental chemical research.

Challenges:

Synthetic Methodology: A primary challenge is the development of a robust and regioselective synthetic route to produce This compound in good yield. While general methods for the synthesis of substituted imidazoles exist, the specific introduction of an ethynyl group at the C2 position, particularly in the presence of an N-ethyl group, may require careful optimization of reaction conditions and protecting group strategies. nih.gov

Stability and Handling: Terminal alkynes can be reactive and may require specific handling procedures to prevent undesired side reactions, such as polymerization or degradation, especially in the presence of certain metals or under harsh reaction conditions.

Opportunities:

Exploration of Uncharted Chemical Space: The current lack of data presents a prime opportunity to conduct foundational research. Characterizing the fundamental properties of This compound , including its pKa, redox potential, and spectroscopic signatures, would provide valuable data for the broader chemical community.

Development of Novel Reactions: Investigating the reactivity of the ethynyl group in the context of the imidazole ring could lead to the discovery of new chemical transformations. The electronic properties of the imidazole ring can influence the reactivity of the alkyne, potentially enabling novel catalytic cycles or reaction pathways.

Structure-Property Relationships: By systematically modifying the substituents on the imidazole ring and studying the resulting changes in chemical and physical properties, researchers can establish valuable structure-property relationships. This fundamental understanding can guide the rational design of new molecules with tailored functions for a wide range of applications.

Q & A

Q. What are the established synthetic routes for 1-ethyl-2-ethynyl-1H-imidazole, and what critical reaction parameters influence yield and purity?

The synthesis of imidazole derivatives often involves cyclization or condensation reactions. For this compound, a plausible route could involve:

  • Vinyl azide-amine coupling : Heating a mixture of vinyl azide with ethylamine derivatives in solvents like acetonitrile or DMF, as demonstrated in analogous imidazole syntheses .
  • Post-functionalization : Introducing the ethynyl group via Sonogashira coupling on a pre-synthesized 1-ethylimidazole scaffold, using palladium catalysts and trimethylsilylacetylene followed by deprotection .
    Key parameters : Reaction temperature (60–100°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd) significantly affect yield. Monitor progress via TLC or HPLC to optimize purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • NMR spectroscopy :
    • ¹H NMR : Ethyl group protons (δ 1.2–1.5 ppm, triplet; δ 3.8–4.2 ppm, quartet) and ethynyl proton (δ 2.8–3.2 ppm, singlet).
    • ¹³C NMR : Ethynyl carbons (δ 70–85 ppm for sp-hybridized carbons) and imidazole ring carbons (δ 120–140 ppm) .
  • IR spectroscopy : C≡C stretch (~2100–2260 cm⁻¹) and C-N imidazole ring vibrations (~1500–1600 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak ([M+H]⁺) and fragmentation patterns confirming the ethynyl substituent .

Q. How does the presence of the ethynyl group influence the compound’s stability under various storage conditions, and what formulation strategies mitigate degradation?

The ethynyl group increases reactivity due to its sp-hybridized carbon, making the compound prone to oxidation or polymerization.

  • Stability considerations :
    • Store under inert gas (argon/nitrogen) at –20°C to prevent moisture/oxygen exposure .
    • Avoid prolonged exposure to light, which can accelerate degradation .
  • Formulation strategies : Use stabilizing agents like BHT (butylated hydroxytoluene) in aprotic solvents (e.g., DMSO) for biological assays .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for modeling the electronic structure of this compound, and how do these predictions align with experimental data?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The ethynyl group lowers LUMO energy, enhancing electrophilic character .
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .
  • Validation : Overlay computed IR/NMR spectra with experimental data to refine force field parameters .

Q. How does this compound interact with biological targets such as enzymes or receptors, and what in vitro assays are recommended for initial activity screening?

  • Mechanistic insights : The ethynyl group may act as a hydrogen bond acceptor or participate in π-π stacking with aromatic residues in enzyme active sites .
  • Recommended assays :
    • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
    • Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

Q. What strategies exist for resolving contradictory biological activity data reported for this compound derivatives across different studies?

  • Systematic SAR analysis : Compare substituent effects (e.g., ethyl vs. methyl groups) on activity .
  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
  • Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers or confounding factors .

Methodological Recommendations

  • Crystallography : Refine X-ray structures using SHELXL for high-precision bond-length/angle measurements, particularly for the ethynyl moiety .
  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm for purity analysis .
  • Data reporting : Include detailed synthetic protocols, spectral raw data, and statistical analyses (e.g., ANOVA for biological replicates) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.